N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanyl-N-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S/c1-2-16-28-24(30)21-10-6-7-11-22(21)27-25(28)31-17-23(29)26-20-14-12-19(13-15-20)18-8-4-3-5-9-18/h2-15H,1,16-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAOTKFWFYMALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The compound has a complex chemical structure characterized by a biphenyl group and a quinazoline derivative. Its molecular formula is C₃₇H₃₁N₇O₃, with a molecular weight of 621.7 g/mol. The structural features contribute to its biological interactions.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of quinazoline have shown activity against various cancer cell lines including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human melanoma (C-32) | 10 | |
| Breast adenocarcinoma (MDA-MB-231) | 15 | |
| Lung adenocarcinoma (A549) | 12 |
These studies indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle regulation and modulation of apoptosis-related proteins such as BCL-2 and BAX.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. It has shown effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Enterococcus faecalis | 64 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis at low concentrations. The study utilized assays such as WST-1 and crystal violet to assess cell viability and proliferation rates .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial potential of the compound against multidrug-resistant strains. The results indicated that it possessed bactericidal activity comparable to standard antibiotics like ciprofloxacin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
